molecular formula C11H11BrO2 B1592741 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid CAS No. 149506-16-1

3-(4-Bromophenyl)cyclobutane-1-carboxylic acid

Cat. No. B1592741
M. Wt: 255.11 g/mol
InChI Key: UFECYRKDVGFGLA-UHFFFAOYSA-N
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Description

“3-(4-Bromophenyl)cyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 . It appears as a powder .


Molecular Structure Analysis

The InChI code for “3-(4-Bromophenyl)cyclobutane-1-carboxylic acid” is 1S/C11H11BrO2/c12-10-3-1-2-7 (6-10)8-4-9 (5-8)11 (13)14/h1-3,6,8-9H,4-5H2, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Chemical Synthesis and Polymerization 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid serves as a crucial intermediate in the synthesis of complex molecules and polymers. For instance, its derivatives have been investigated for their reactivity in palladium-catalyzed carbon-carbon bond formations, leading to arylated benzolactones with potential applications in medicinal chemistry and materials science. The compound's structural motif is conducive to ring-opening metathesis polymerization (ROMP), highlighting its utility in the creation of novel polymeric materials with unique properties due to the inherent strain and geometric configuration of the cyclobutane ring (Matsuda, Shigeno, & Murakami, 2008); (Song, Lee, Parker, & Sampson, 2010).

Boron Neutron Capture Therapy (BNCT) A novel boronated aminocyclobutanecarboxylic acid derivative was synthesized for potential application in boron neutron capture therapy (BNCT), a promising cancer treatment method. This derivative, starting from 3-(bromomethyl)cyclobutanone ketal, illustrates the compound's potential as a precursor for therapeutic agents, demonstrating the versatility of cyclobutane derivatives in drug development (Kabalka & Yao, 2004).

Medicinal Chemistry The cyclobutane ring is increasingly recognized for its role in medicinal chemistry, offering a unique combination of chemical stability and conformational rigidity that can be exploited for drug design. Cyclobutanes can improve pharmacokinetic properties, enhance binding specificity, and increase metabolic stability in drug candidates. Their incorporation into molecules has been shown to affect positively various drug attributes, such as potency, selectivity, and oral bioavailability, making them valuable scaffolds in the design of new therapeutics (van der Kolk, Janssen, Rutjes, & Blanco‐Ania, 2022).

Supramolecular Chemistry The study of co-crystals and solid-state reactions further exemplifies the utility of cyclobutane derivatives in scientific research. These compounds participate in [2 + 2] cycloaddition reactions, a cornerstone of supramolecular chemistry, allowing for the engineering of molecular assemblies with desired properties. Such reactions have been utilized for the structural study of co-crystals, illustrating the versatility of cyclobutane derivatives in exploring and manipulating molecular architectures (Lemmerer & Fernandes, 2012).

Safety And Hazards

The safety information for “3-(4-Bromophenyl)cyclobutane-1-carboxylic acid” indicates that it has the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(4-bromophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-10-3-1-7(2-4-10)8-5-9(6-8)11(13)14/h1-4,8-9H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFECYRKDVGFGLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00633352
Record name 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)cyclobutane-1-carboxylic acid

CAS RN

149506-16-1
Record name 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 20-L 4-necked round-bottom flask was placed methanol (5 L), methyl 3-(4-bromophenyl)cyclobutane-1-carboxylate (2175 g, 8.08 mol, 1.00 equiv), followed by the addition of a solution of sodium hydroxide (1623 g, 40.58 mol, 5.02 equiv, 5 M) in water (5 L). The resulting solution was stirred at 80° C. for 3 h, cooled to 30° C. and concentrated under vacuum. The resulting solution was diluted with 10 L of H2O and 8 L of DCM, and then extracted with 2×2 L of dichloromethane. The pH value of the combined aqueous layers was adjusted to 5-6 with hydrogen chloride (6 mol/L). The resulting solution was extracted with 3×4 L of dichloromethane. The organic layers were combined, dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was triturated with 1.5 L of hexane and 300 mL of EA. The solids were collected by filtration. The filtrate was concentrated under vacuum and combined with the previous solids to afford 1312 g (crude) of 3-(4-bromophenyl)cyclobutane-1-carboxylic acid as a dark red solid.
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
2175 g
Type
reactant
Reaction Step One
Quantity
1623 g
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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